Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazole moiety: This step involves the reaction of a suitable cyclopentane derivative with hydrazine or its derivatives to form the pyrazole ring.
Coupling of the thiazole and pyrazole rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}benzoate
- (2-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}phenoxy)acetic acid
Uniqueness
Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N4O3S |
---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
methyl 5-ethyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N4O3S/c1-3-9-11(13(20)21-2)15-14(22-9)16-12(19)10-7-5-4-6-8(7)17-18-10/h3-6H2,1-2H3,(H,17,18)(H,15,16,19) |
InChI Key |
QPCAOWFFUOWRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCC3)C(=O)OC |
Origin of Product |
United States |
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